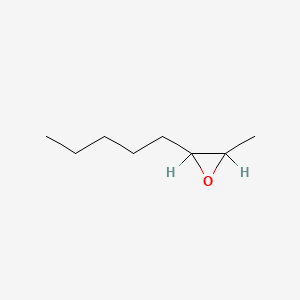

2-Methyl-3-pentyloxirane

Description

Significance of Branched Oxiranes as Synthetic Intermediates

Epoxides, also known as oxiranes, are highly versatile intermediates in organic synthesis. masterorganicchemistry.comresearchgate.net Their utility stems from the significant ring strain of the three-membered ether ring, which facilitates nucleophilic ring-opening reactions under relatively mild conditions. masterorganicchemistry.comresearchgate.net This reactivity allows for the stereoselective and regioselective formation of 1,2-disubstituted products, making epoxides crucial building blocks for complex molecules, including pharmaceuticals and natural products. researchgate.net

Branched oxiranes, such as 2-Methyl-3-pentyloxirane, offer additional layers of synthetic control and complexity. The nature, size, and position of the alkyl substituents on the oxirane ring profoundly influence the epoxide's stability and reactivity. nih.gov These substituents direct the regioselectivity of the ring-opening reaction. For instance, under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon atom. Conversely, under acidic conditions, the reaction proceeds via a transition state with carbocationic character, leading to nucleophilic attack at the more substituted carbon. This differential reactivity provides chemists with a powerful tool for controlling the outcome of a synthesis. masterorganicchemistry.com The ability to create specific stereoisomers of branched epoxides further enhances their role as key chiral synthons. researchgate.net

Historical Context of this compound in Chemical Literature

The exploration of stereodivergent synthesis, a method that utilizes both chemical and biocatalytic techniques, has been pivotal in the history of chiral molecules. Within this context, the work of Veschambre and colleagues toward the end of the 20th century stands out. thieme-connect.comthieme-connect.com They were among the pioneers in this field and successfully accomplished the preparation of the four stereoisomeric forms of this compound. thieme-connect.comthieme-connect.com Their synthetic route began with 2-octanone (B155638) as the starting material. thieme-connect.comthieme-connect.com This early work demonstrated the feasibility of accessing all possible stereoisomers of a specific branched epoxide, laying the groundwork for its use in asymmetric synthesis. A 2013 study also referenced a literature procedure for the synthesis of rac-cis-2-Methyl-3-pentyloxirane. doi.org

Current Research Trajectories for Alkyl-Substituted Epoxides

Modern research continues to expand the synthetic utility of alkyl-substituted epoxides, focusing on developing novel, highly selective, and efficient transformations.

One significant area of research is the development of catalytic systems for specific transformations. For example, an iridium-based catalyst has been shown to promote the conversion of terminal alkyl-substituted epoxides into primary alcohols, a valuable transformation that can be challenging to achieve selectively. rsc.org This reaction uses hydrogen gas as the stoichiometric reagent under acidic conditions. rsc.org

Another major focus is on stereoselective reactions. Titanocene-catalyzed radical hydrosilylation using polymethylhydrosiloxane (B1170920) (PMHS) has emerged as a method for the reduction of epoxides, demonstrating high diastereoselectivity. researchgate.net Furthermore, advanced analytical techniques are being developed to characterize these chiral molecules. A chiroptical protocol using a bis(zinc porphyrin) host has been established for the derivatization-free determination of the absolute configuration of simple alkyl-substituted epoxides. acs.org This method relies on observing the exciton-coupled circular dichroism (ECCD) spectra that result from the complexation of the epoxide with the porphyrin host. acs.org

The application of alkyl-substituted epoxides in the synthesis of complex structures remains a vibrant field. For example, they are used in substituent-directed alkyl addition reactions to create specific stereocenters, such as in the synthesis of 3-hydroxy-4-methylalkanoic acids. acs.org

Structure

3D Structure

Properties

CAS No. |

3234-26-2 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

2-methyl-3-pentyloxirane |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-8-7(2)9-8/h7-8H,3-6H2,1-2H3 |

InChI Key |

SNAUWGUVQBOHMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1C(O1)C |

Origin of Product |

United States |

Mechanistic Investigations of 2 Methyl 3 Pentyloxirane Transformations

Theoretical and Computational Studies of Epoxide Reactivity and Stability

Theoretical and computational chemistry provide powerful tools to understand the intrinsic properties of epoxides like 2-Methyl-3-pentyloxirane. These methods offer insights into the electronic structure, stability, and reactivity of the strained three-membered ring.

Quantum Mechanical and Density Functional Theory (DFT) Calculations on Alkyl Epoxides

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of alkyl epoxides. figshare.comlu.se For a molecule like this compound, DFT calculations can map the electron density distribution, highlighting the polarization of the C-O bonds and the localization of electron density on the oxygen atom. nih.gov These calculations often utilize various functionals and basis sets, such as B3LYP/6-31+G**, to accurately model the system. figshare.com

Studies on substituted oxiranes show that the electronic and geometric structures can be significantly influenced by the nature of the substituents. kchem.org For instance, the presence of alkyl groups, such as the methyl and pentyl groups in this compound, affects the bond lengths and angles within the oxirane ring. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) helps in predicting the sites susceptible to nucleophilic attack. researchgate.netresearchgate.net A higher HOMO-LUMO gap generally indicates greater molecular stability. researchgate.net

Table 1: Representative Quantum Mechanical Methods for Alkyl Epoxide Analysis

| Computational Method | Basis Set | Typical Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-31+G** | Geometry optimization, electronic properties | figshare.com |

| Møller-Plesset perturbation theory (MP2) | 6-31G* | Calculation of transition state geometries | wayne.edu |

| Coupled Cluster (CCSD, CCSD(T)) | 6-31G* | High-accuracy energy calculations | wayne.edu |

| G3 and CBS-APNO | --- | Accurate calculation of heats of formation | nih.gov |

Prediction of Reaction Energetics and Transition State Geometries

Computational methods are crucial for predicting the energetics of reactions involving epoxides, including ring-opening and formation. researchgate.netacs.org By calculating the energies of reactants, products, and transition states, a detailed potential energy surface for a given reaction can be constructed. wayne.edu For the epoxidation of an alkene leading to this compound, theoretical calculations can predict the activation barrier. wayne.eduacs.org

The geometry of the transition state is a key factor in understanding the reaction mechanism. For epoxidation reactions, both planar and spiro transition states have been proposed and investigated theoretically. nih.gov B3LYP density functional theory calculations have been shown to be effective in predicting transition state geometries for alkene epoxidation. wayne.edu For the ring-opening of an unsymmetrical epoxide like this compound, computational models can predict whether the nucleophilic attack is favored at the more or less substituted carbon atom under acidic or basic conditions. d-nb.inforesearchgate.net

Table 2: Calculated Activation Barriers for Epoxidation of Simple Alkenes

| Alkene | Oxidizing Agent | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Ethylene | Peroxyformic Acid | QCISD(T)/6-31G//B3LYP/6-31G | 17.6 | wayne.edu |

| Propene | Peroxyformic Acid | QCISD(T)/6-31G//B3LYP/6-31G | 15.9 | wayne.edu |

| E-2-Butene | Peroxyacetic Acid | DFT (B3LYP) | ΔH‡ = 22.60 | wayne.edu |

Note: These values provide a reference for the energy scales involved in epoxidation reactions.

Analysis of Substituent Effects on Epoxide Ring Strain and Stability

The substituents on the oxirane ring play a critical role in determining its stability and reactivity. researchgate.netrsc.org Alkyl groups, like the methyl and pentyl groups in this compound, generally increase the stability of the epoxide ring compared to the unsubstituted oxirane. nih.gov This stabilization is analogous to the stabilization of alkenes by alkyl substituents. nih.gov

Reaction Kinetics and Stereochemical Pathway Elucidation

Experimental studies on reaction kinetics and stereochemistry provide the necessary data to validate and refine the theoretical models of epoxide transformations.

Kinetic Studies of Epoxidation Reactions with Branched Substrates

Kinetic studies of the epoxidation of various alkenes, including branched substrates, have been conducted to understand the factors influencing the reaction rate. nih.govrsc.org The rate of epoxidation is found to be dependent on the structure of the alkene, with more nucleophilic (electron-rich) double bonds generally reacting faster. rsc.org For branched alkenes, steric hindrance can also play a significant role in the reaction kinetics. nih.gov

Elucidation of Concerted vs. Stepwise Mechanisms in Oxirane Formation and Cleavage

A central question in the study of epoxide reactions is whether they proceed through a concerted or a stepwise mechanism. nih.govdiva-portal.orgpearson.com For the formation of epoxides via peroxyacid epoxidation, the "butterfly mechanism" is often cited as a concerted pathway where the oxygen atom is transferred in a single step. masterorganicchemistry.com However, theoretical and experimental evidence for some systems suggests that the transition state may be asynchronous, with the two C-O bonds not forming simultaneously. nih.gov

In the case of oxirane cleavage, the mechanism is highly dependent on the reaction conditions. Acid-catalyzed ring-opening of unsymmetrical epoxides typically proceeds via a mechanism with S_N1-like character, where the nucleophile attacks the more substituted carbon. d-nb.info Conversely, base-catalyzed ring-opening follows an S_N2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. d-nb.info For some metal-catalyzed epoxidations, a stepwise mechanism involving a radical intermediate has been proposed, which can lead to a loss of stereochemistry. acs.orgacs.org The stereodivergent synthesis of the four stereoisomers of this compound has been accomplished, highlighting the importance of controlling the stereochemical outcome of the reaction. researchgate.netthieme-connect.comthieme-connect.com

Ring Opening Reactions of 2 Methyl 3 Pentyloxirane and Substituted Oxiranes

Regioselective Nucleophilic Ring Opening

The cleavage of the epoxide ring in 2-Methyl-3-pentyloxirane can be achieved with high regioselectivity, with the point of nucleophilic attack being directed by the catalyst system employed.

Under acidic conditions, the ring-opening of unsymmetrical epoxides proceeds via a mechanism that has significant S(_N)1 character. chegg.comnih.gov The reaction is initiated by the protonation of the epoxide oxygen, which makes it a better leaving group. This is followed by the nucleophilic attack on one of the carbon atoms of the epoxide ring. In this process, a partial positive charge develops on the carbon atoms. The carbon atom that can better stabilize this positive charge will be the preferential site of attack. In the case of this compound, the tertiary carbon atom (C-2) is more substituted than the secondary carbon atom (C-3) and can therefore better stabilize the partial positive charge. Consequently, the nucleophile will preferentially attack the C-2 position. chegg.com This regioselectivity is a general trend observed in the acid-catalyzed ring-opening of unsymmetrical epoxides. For instance, the reaction of 1,2-epoxypropane with HCl yields primarily 1-chloro-2-propanol, where the nucleophile has attacked the more substituted secondary carbon. chegg.com

The reaction of 1,2-epoxyhexane (B74757) with sulfuric acid in methanol (B129727) further illustrates this principle, leading to a major product resulting from the attack of methanol on the more substituted carbon.

Table 1: Acid-Catalyzed Ring Opening of 1,2-Epoxyhexane with Methanol

| Epoxide | Catalyst | Nucleophile | Major Product | Minor Product | Reference |

|---|

This table is illustrative of the general principle of acid-catalyzed epoxide ring-opening.

In contrast to acid-catalyzed pathways, the base-catalyzed ring-opening of epoxides occurs through an S(_N)2 mechanism. chegg.comuni-muenchen.de In this case, a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. The regioselectivity of this reaction is primarily governed by steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, the secondary carbon atom (C-3) is less sterically hindered than the tertiary carbon atom (C-2). Therefore, under basic conditions, the nucleophile will attack the C-3 position. This is a general and predictable outcome for the base-catalyzed ring-opening of unsymmetrical epoxides. For example, the reaction of 1,2-epoxypropane with ethoxide ion occurs exclusively at the less substituted primary carbon to yield 1-ethoxy-2-propanol. chegg.com

The reaction of 1,2-epoxyhexane with sodium methoxide (B1231860) in methanol demonstrates this regioselectivity, with the major product arising from the nucleophilic attack on the less substituted carbon.

Table 2: Base-Catalyzed Ring Opening of 1,2-Epoxyhexane with Methanol

| Epoxide | Base | Nucleophile | Major Product | Minor Product | Reference |

|---|

This table is illustrative of the general principle of base-catalyzed epoxide ring-opening.

Transition-metal catalysis offers powerful and versatile methods for the regioselective ring-opening of epoxides, in some cases allowing for regiodivergence where either regioisomer can be obtained by tuning the catalytic system. rsc.org

Dual catalytic systems utilizing both cobalt and nickel have emerged as a potent tool for the cross-electrophile coupling of epoxides with aryl halides. In these systems, the regioselectivity of the epoxide ring-opening can be controlled by the choice of co-catalyst. For terminal epoxides, the use of an iodide co-catalyst typically leads to the opening at the less hindered position. Conversely, a titanocene (B72419) co-catalyst can direct the reaction to the more hindered position. rsc.org For 1,2-disubstituted epoxides, these conditions generally lead to the formation of the trans product. rsc.org

Table 3: Regioselectivity in Ni-Catalyzed Opening of Terminal Epoxides with Aryl Halides

| Co-catalyst | Site of Attack | Predominant Mechanism | Reference |

|---|---|---|---|

| Iodide | Less hindered | Iodohydrin intermediate | rsc.org |

Magnesium-catalyzed hydroborative ring-opening of epoxides presents a regiodivergent approach to the synthesis of alcohols. figshare.com The choice of the magnesium catalyst dictates the regiochemical outcome. The use of dibutylmagnesium (B73119) (MgBu₂) as a catalyst in the presence of a hydroborating agent like pinacolborane (HBpin) results in the formation of the branched alcohol, which corresponds to the nucleophilic attack at the less substituted carbon of the epoxide. In contrast, employing magnesium bis(trifluoromethanesulfonyl)imide (Mg(NTf₂)₂) as the catalyst favors the formation of the linear alcohol, resulting from attack at the more substituted carbon.

Table 4: Regiodivergent Mg-Catalyzed Hydroboration of Epoxides

| Catalyst | Product Type | Regioselectivity | Reference |

|---|---|---|---|

| MgBu₂ | Branched Alcohol | Attack at less substituted carbon |

Ruthenium pincer complexes, such as Ru-MACHO-BH, have been identified as effective catalysts for the branched-selective hydrogenation of epoxides. This process involves the ring-opening of the epoxide by a hydride, leading to the formation of an alcohol. These catalysts generally exhibit high selectivity for the formation of the branched alcohol, which arises from the hydride attacking the less sterically hindered carbon of the epoxide. For instance, the ruthenium-catalyzed hydrogenation of terminal epoxides yields secondary alcohols, demonstrating a Markovnikov-type selectivity.

Table 5: Illustrative Regioselectivity in Ru-Catalyzed Hydrogenation of a Terminal Epoxide

| Epoxide Substrate | Catalyst | Product | Selectivity | Reference |

|---|

This table illustrates the typical selectivity of Ru-pincer complexes in epoxide hydrogenation.

Transition-Metal-Catalyzed Regiodivergent Transformations of Epoxides

Cerium(III) Chloride and Carbon Tetrabromide as Regioselective Catalysts

Lewis acids are frequently employed to activate the epoxide ring, enhancing its susceptibility to nucleophilic attack. Cerium(III) chloride (CeCl₃) has emerged as a mild and efficient Lewis acid catalyst for the regioselective ring-opening of epoxides under neutral conditions. masterorganicchemistry.comorganic-chemistry.org The coordination of the cerium ion to the epoxide oxygen polarizes the C-O bonds, facilitating nucleophilic attack. This method is noted for its high yields and excellent regioselectivity, particularly with nucleophiles such as sodium azide (B81097) in acetonitrile, where the azide ion preferentially attacks the less sterically hindered carbon atom. organic-chemistry.org This approach provides a valuable alternative to methods requiring harsh acidic conditions or that result in lower yields. organic-chemistry.org

While research has highlighted the use of carbon tetrabromide (CBr₄) as an efficient catalyst for the regioselective ring-opening of epoxides with alcohols and water, detailed studies on its combined use with cerium(III) chloride for opening 2,3-disubstituted oxiranes like this compound are not extensively documented in readily available literature. The catalytic action of CBr₄ is proposed to proceed under mild and convenient conditions, affording β-alkoxy alcohols and 1,2-diols in high yields. However, specific data tables detailing the product distribution and yields for the reaction of this compound with a CeCl₃/CBr₄ system are not available at this time.

Stereospecificity and Diastereoselectivity in Ring Opening

The stereochemical outcome of epoxide ring-opening reactions is a critical consideration in asymmetric synthesis, allowing for the generation of specific stereoisomers.

Inversion of Configuration During Nucleophilic Attack (S\textsubscript{N}2-like Mechanisms)

The ring-opening of epoxides with strong nucleophiles under neutral or basic conditions predominantly proceeds through an S\textsubscript{N}2-like mechanism. libretexts.org This pathway involves a backside attack by the nucleophile on one of the epoxide carbon atoms, leading to a concerted bond formation and C-O bond cleavage. libretexts.org A hallmark of the S\textsubscript{N}2 reaction is the inversion of configuration at the carbon center that undergoes attack.

In the case of a chiral epoxide like this compound, nucleophilic attack at a stereocenter will result in the inversion of its stereochemistry. For instance, if a nucleophile attacks the C2 carbon of (2R,3S)-2-Methyl-3-pentyloxirane, the resulting product will have an S configuration at that carbon. This stereospecificity is a powerful tool in organic synthesis for controlling the absolute stereochemistry of products. The preference for attack at the less sterically hindered carbon atom is a key factor in determining the regioselectivity of the reaction. chemistrysteps.com

Diastereoselective Product Formation from Chiral Epoxides

When a chiral epoxide, such as a specific enantiomer of this compound, reacts with a nucleophile, the formation of diastereomeric products is possible if a new stereocenter is formed or if the molecule already contains other stereocenters. The inherent chirality of the epoxide can influence the trajectory of the incoming nucleophile, leading to a preference for the formation of one diastereomer over the other. This diastereoselectivity is highly dependent on the structure of the epoxide, the nature of the nucleophile, and the reaction conditions.

For example, the reaction of a chiral epoxide with an organocuprate can proceed with high diastereoselectivity. wikipedia.org The steric and electronic environment of the epoxide directs the nucleophilic attack to one face of the molecule, resulting in the preferential formation of one diastereomer. While general principles of diastereoselective ring-opening are well-established, specific data on the diastereomeric ratios for the reaction of this compound with various nucleophiles would require detailed experimental investigation.

Diverse Nucleophile Scope in Ring-Opening Reactions

A wide array of nucleophiles can be utilized to open the epoxide ring, leading to a diverse range of functionalized products. The choice of nucleophile is dictated by the desired functionality in the final product.

Hydride Reductions to Form Alcohols

Epoxides can be reduced to alcohols through the nucleophilic addition of a hydride ion (H⁻). Lithium aluminum hydride (LiAlH₄) is a potent reducing agent commonly used for this transformation. The reaction proceeds via an S\textsubscript{N}2 mechanism, where the hydride nucleophile attacks one of the epoxide carbons. libretexts.org

Consistent with the principles of S\textsubscript{N}2 reactions, the hydride attack occurs at the less sterically hindered carbon atom of the epoxide. For an unsymmetrical epoxide like this compound, this would mean the hydride preferentially attacks the C2 carbon, leading to the formation of the corresponding secondary alcohol after an aqueous workup to protonate the resulting alkoxide.

Table 1: Regioselectivity of Hydride Reduction of a Disubstituted Epoxide

| Epoxide Substrate | Hydride Source | Major Product | Minor Product |

| 1,2-Epoxybutane | LiAlH₄ | 2-Butanol | 1-Butanol |

This table illustrates the general regioselectivity of hydride reductions of unsymmetrical epoxides, with the major product resulting from attack at the less substituted carbon.

Carbon-Nucleophile Additions (e.g., Grignard Reagents, Organocuprates)

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and the ring-opening of epoxides with carbon-based nucleophiles provides a reliable method for achieving this. Grignard reagents (RMgX) and organocuprates (R₂CuLi), also known as Gilman reagents, are two important classes of organometallic reagents that readily react with epoxides. masterorganicchemistry.comnih.gov

Both Grignard reagents and organocuprates are strong nucleophiles that react with epoxides via an S\textsubscript{N}2 mechanism. chemistrysteps.comchemistrysteps.com Consequently, they attack the less sterically hindered carbon of the epoxide ring, leading to a high degree of regioselectivity. masterorganicchemistry.comchemistrysteps.com The reaction with a Grignard reagent, for example, results in the formation of a new carbon-carbon bond and, after acidic workup, a hydroxyl group on the adjacent carbon. chemistrysteps.com

Organocuprates are generally considered "softer" nucleophiles than Grignard reagents and are highly effective for epoxide opening. chemistrysteps.com The reaction with organocuprates also proceeds with inversion of configuration at the site of attack. wikipedia.org

Table 2: Regioselective Ring-Opening of a Terminal Epoxide with Carbon Nucleophiles

| Epoxide Substrate | Nucleophile | Major Product |

| Propylene Oxide | CH₃MgBr | 2-Pentanol |

| Propylene Oxide | (CH₃)₂CuLi | 2-Pentanol |

This table provides illustrative examples of the regioselective addition of Grignard and organocuprate reagents to a simple epoxide, demonstrating the formation of a new C-C bond at the less substituted carbon.

Heteroatom-Nucleophile Additions

The reaction of epoxides with heteroatom nucleophiles is a cornerstone of organic synthesis, providing reliable routes to important functional groups. The regioselectivity of these reactions is highly dependent on the substitution pattern of the epoxide and the reaction conditions employed.

Aminolysis for β-Amino Alcohol Synthesis

The ring-opening of epoxides with amines, known as aminolysis, is a fundamental method for the synthesis of β-amino alcohols, which are crucial intermediates in the production of pharmaceuticals and other biologically active compounds chemistry-chemists.comrroij.com. This reaction typically proceeds via an S(_N)2 mechanism. In this pathway, the amine nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond vanderbilt.edu.

For an unsymmetrical epoxide like this compound, the nucleophilic attack generally occurs at the less sterically hindered carbon atom rroij.com. This regioselectivity is a classic feature of S(_N)2 reactions where steric accessibility governs the reaction pathway. The result is the formation of a specific regioisomer of the β-amino alcohol. The reaction is often carried out under neat conditions or in a solvent, and various catalysts, including Lewis acids, can be employed to enhance the reaction rate and selectivity rroij.com. For instance, lithium bromide has been shown to be an effective catalyst for the aminolysis of non-styrenoidal, unsymmetrical epoxides, directing the amine to attack the less substituted carbon rroij.com.

The general reaction can be summarized as follows: An amine attacks the less substituted carbon of the oxirane ring, and subsequent protonation of the resulting alkoxide yields the β-amino alcohol. The stereochemistry of the reaction involves an inversion of configuration at the carbon center that is attacked, resulting in an anti-stereoselective addition.

| Epoxide Substrate | Amine | Catalyst/Conditions | Major Regioisomer | Yield (%) |

| Propylene Oxide | Aniline | Lithium Bromide | Attack at C1 (less substituted) | High |

| Cyclohexene Oxide | Morpholine | Water | trans-2-(morpholino)cyclohexan-1-ol | >90 |

| Styrene (B11656) Oxide | Aniline | Silica-bonded S-sulfonic acid | Attack at benzylic carbon (more substituted) | 95 |

| Styrene Oxide | Piperidine | Silica-bonded S-sulfonic acid | Attack at terminal carbon (less substituted) | 92 |

This table presents representative data for the aminolysis of various substituted oxiranes, illustrating typical regioselectivity and yields under different catalytic conditions. Data compiled from multiple sources chemistry-chemists.comrroij.com.

Alcoholysis for β-Alkoxy Alcohol and 1,2-Diol Formation

The ring-opening of epoxides by alcohols (alcoholysis) or water (hydrolysis) is a vital process for synthesizing β-alkoxy alcohols and 1,2-diols (vicinal diols), respectively organic-chemistry.orgorganic-chemistry.org. The regiochemical outcome of these reactions is highly dependent on the pH of the reaction medium libretexts.orglibretexts.org.

Under basic or neutral conditions, the reaction proceeds through a pure S(_N)2 mechanism. The alkoxide or hydroxide (B78521) ion acts as the nucleophile and attacks the less sterically hindered carbon of the epoxide ring libretexts.org. This results in the formation of the corresponding β-alkoxy alcohol or 1,2-diol with the nucleophile attached to the less substituted carbon. The high ring strain of the epoxide facilitates this reaction, even though alkoxides are typically poor leaving groups libretexts.org.

In contrast, under acidic conditions, the epoxide oxygen is first protonated, creating a much better leaving group and activating the ring toward nucleophilic attack libretexts.orgbyjus.com. The reaction then proceeds via a mechanism that has significant S(_N)1 character. Positive charge begins to build up on the more substituted carbon, as it can better stabilize a carbocation-like transition state libretexts.org. Consequently, the alcohol or water nucleophile preferentially attacks the more substituted carbon atom libretexts.orglibretexts.org.

The hydrolysis of epoxides to form 1,2-diols follows the same principles. Acid-catalyzed hydrolysis results in the formation of a trans-diol, with the nucleophilic attack occurring at the more substituted carbon byjus.com. Base-catalyzed hydrolysis also yields a trans-diol, but the attack occurs at the less substituted carbon ucalgary.ca.

| Epoxide Substrate | Nucleophile | Conditions | Major Product | Regioselectivity |

| Isobutylene Oxide | Methanol | Acidic (H+) | 2-methoxy-2-methyl-1-propanol | Attack at more substituted C |

| Isobutylene Oxide | Methanol | Basic (CH3O-) | 1-methoxy-2-methyl-2-propanol | Attack at less substituted C |

| Propylene Oxide | Water | Acidic (H3O+) | Propane-1,2-diol | Attack favors more substituted C |

| Propylene Oxide | Water | Basic (OH-) | Propane-1,2-diol | Attack at less substituted C |

This table illustrates the regioselectivity of alcoholysis and hydrolysis of unsymmetrical epoxides under acidic and basic conditions. Data compiled from multiple sources libretexts.orglibretexts.org.

Thiolate Additions

The reaction of epoxides with thiols or their conjugate bases, thiolates, provides an efficient route to β-hydroxy sulfides arkat-usa.org. This reaction, often called thiolysis, is synthetically important as the products are valuable intermediates semanticscholar.org. The reaction is typically performed under basic conditions to deprotonate the thiol, forming the more potent thiolate nucleophile utwente.nl.

Similar to aminolysis and base-catalyzed alcoholysis, the ring-opening with thiolates proceeds via an S(_N)2 mechanism. The thiolate anion attacks the less sterically hindered carbon of the unsymmetrical epoxide ring vanderbilt.edu. This regioselectivity is observed for a wide range of aliphatic epoxides. The reaction is highly efficient and can often be carried out in water, presenting a green chemistry approach that avoids the use of malodorous thiols directly by using masked equivalents like S-alkylisothiouronium salts arkat-usa.orgsemanticscholar.org.

For epoxides where one carbon is benzylic, such as styrene oxide, a mixture of regioisomers can be obtained. While the S(_N)2 attack at the less substituted carbon still occurs, the stability of the benzylic position can promote some attack at the more substituted carbon arkat-usa.org.

| Epoxide Substrate | Thiol | Conditions | Major Product | Yield (%) |

| Propylene Oxide | Thiophenol | Water, 70°C | 1-(phenylthio)propan-2-ol | 92 |

| 1,2-Epoxybutane | 4-Methylthiophenol | Water, 70°C | 1-(p-tolylthio)butan-2-ol | 90 |

| Phenyl Glycidyl Ether | Thiophenol | Water, 70°C | 1-phenoxy-3-(phenylthio)propan-2-ol | 94 |

| Styrene Oxide | Thiophenol | Water, 70°C | Mixture of regioisomers | 88 |

This table provides examples of the regioselective ring-opening of various epoxides with thiols in an aqueous medium. Data compiled from multiple sources arkat-usa.org.

Rearrangement Pathways of Branched Epoxides

In addition to ring-opening reactions, branched epoxides can undergo fascinating rearrangement reactions, which can be harnessed for complex molecule synthesis.

Lewis Acid Promoted Payne Rearrangement in Substituted Oxiranes

The Payne rearrangement is an isomerization reaction of 2,3-epoxy alcohols, which typically occurs under basic conditions, leading to an equilibrium between isomeric 1,2-epoxy alcohols wikipedia.orgresearchgate.net. The reaction involves the deprotonation of the alcohol followed by an intramolecular S(_N)2 attack on the adjacent epoxide carbon, resulting in epoxide migration with inversion of stereochemistry chemistry-chemists.comwikipedia.org.

While classically base-catalyzed, analogous rearrangements can be promoted by Lewis acids. Lewis acid activation of the epoxide oxygen makes the carbon atoms more electrophilic and susceptible to intramolecular attack. For instance, Lewis acids can induce the isomerization of 2,3-epoxy amines into 2-trimethylsiloxymethylaziridinium ions, which is a variation of the aza-Payne rearrangement rsc.org. Similarly, Lewis acid-promoted rearrangements of 2,3-epoxy alcohol derivatives have been studied, allowing for stereochemical control and the formation of chiral quaternary centers amanote.com.

This rearrangement is synthetically powerful because it can convert a less reactive, internally substituted epoxide into a more reactive terminal epoxide, or vice versa, to achieve a desired thermodynamic or kinetic product wikipedia.orgchemtube3d.com. The equilibrium often favors the more thermodynamically stable, more highly substituted epoxide almerja.com. However, the reaction can be driven towards the less stable isomer by trapping it in situ with a nucleophile, a principle that operates under Curtin-Hammett conditions wikipedia.org. The use of Lewis acids can offer milder reaction conditions and different selectivities compared to traditional basic methods rsc.org.

Advanced Analytical Characterization in 2 Methyl 3 Pentyloxirane Research

Spectroscopic Techniques for Stereochemical Assignment

Spectroscopic methods are indispensable for probing the molecular structure of 2-Methyl-3-pentyloxirane and assigning the relative and absolute configurations of its stereocenters.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, which exists as diastereomers (cis and trans), ¹H and ¹³C NMR are crucial for distinguishing between these isomers and determining their relative proportions in a mixture.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their connectivity. In the case of the cis and trans isomers of this compound, the chemical shifts (δ) of the oxirane ring protons are particularly diagnostic. Generally, the protons on the oxirane ring of the cis isomer experience greater steric compression, leading to a slight upfield shift compared to the trans isomer. The coupling constants (J-values) between the vicinal protons on the oxirane ring are also stereochemistry-dependent. A smaller coupling constant is typically observed for the cis isomer compared to the trans isomer.

The diastereomeric ratio can be accurately determined by integrating the signals corresponding to specific, well-resolved protons of each diastereomer. For instance, the signals of the methyl group or the protons on the oxirane ring can often be used for this purpose.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts of the carbon atoms in the oxirane ring are sensitive to the stereochemistry. Similar to ¹H NMR, steric effects in the cis isomer can cause the signals of the oxirane carbons to appear at a slightly different chemical shift compared to the trans isomer.

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: HSQC is a two-dimensional NMR technique that correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. This is particularly useful for unambiguously assigning the proton and carbon signals of the oxirane ring in each diastereomer. By identifying the specific proton-carbon correlations, the stereochemical assignments made based on ¹H and ¹³C NMR can be confirmed with a high degree of confidence.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Diastereomers of this compound

| Diastereomer | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) |

| cis | H-2 | ~2.75 | C-2: ~58.2 | dq, J = 5.5, 5.2 |

| H-3 | ~2.95 | C-3: ~60.5 | dt, J = 5.2, 7.0 | |

| C1-H₃ | ~1.25 | C-1: ~17.5 | d, J = 5.5 | |

| trans | H-2 | ~2.50 | C-2: ~59.8 | dq, J = 5.5, 2.5 |

| H-3 | ~2.80 | C-3: ~62.1 | dt, J = 2.5, 7.0 | |

| C1-H₃ | ~1.20 | C-1: ~17.0 | d, J = 5.5 |

Note: The data presented in this table is hypothetical and representative of typical values for similar substituted oxiranes. Actual experimental values may vary.

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In the synthesis of this compound, typically through the epoxidation of an alkene, GC is an invaluable tool for monitoring the reaction progress. By analyzing aliquots of the reaction mixture over time, the conversion of the starting alkene and the formation of the epoxide products can be quantified.

Furthermore, GC can be used to determine the selectivity of the epoxidation reaction. Since the cis and trans diastereomers of this compound have slightly different physical properties, they can often be separated on a suitable GC column (e.g., a capillary column with a polar stationary phase). The relative peak areas of the two diastereomers in the chromatogram can be used to determine the diastereoselectivity of the reaction.

Interactive Data Table: Representative Gas Chromatography (GC) Parameters for the Analysis of this compound Synthesis

| Parameter | Value |

| Column | HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | Initial temp 50 °C (hold 2 min), ramp to 150 °C at 10 °C/min |

| Retention Time (cis) | ~8.5 min |

| Retention Time (trans) | ~8.8 min |

Note: The parameters and retention times in this table are illustrative and would require optimization for a specific analytical method.

Column chromatography is a fundamental technique for the preparative separation and purification of chemical compounds. Following the synthesis of this compound, column chromatography is typically employed to isolate the epoxide products from unreacted starting materials, reagents, and any byproducts.

The separation is based on the differential adsorption of the components of the mixture to a solid stationary phase (e.g., silica (B1680970) gel) as a liquid mobile phase (eluent) is passed through the column. Due to the polarity difference between the cis and trans diastereomers, it is often possible to achieve at least a partial separation using column chromatography with an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). By carefully selecting the solvent polarity and optimizing the separation conditions, fractions enriched in one diastereomer can be collected, leading to the purification of the individual isomers.

Applications of 2 Methyl 3 Pentyloxirane in Complex Organic Synthesis

Role as a Chiral Building Block for Advanced Intermediates

The strained three-membered ring of epoxides like 2-Methyl-3-pentyloxirane makes them highly reactive towards nucleophiles, and when in an enantiomerically pure form, they serve as powerful tools for introducing chirality into molecules.

Construction of Contiguous Stereocenters in Organic Molecules

The synthesis of molecules with multiple, adjacent stereocenters is a significant challenge in organic chemistry. Chiral epoxides are well-established precursors for achieving this. The ring-opening of an enantiopure epoxide by a nucleophile proceeds via an S\textsubscript{N}2 mechanism, leading to the formation of a new stereocenter with a defined relationship to the existing one. In the case of this compound, a stereoselective opening would allow for the controlled installation of two contiguous stereocenters. The specific stereochemical outcome would be dependent on the stereochemistry of the starting epoxide and the nature of the attacking nucleophile.

The general strategy involves the reaction of the epoxide with a carbon-based nucleophile, such as an organocuprate or a Grignard reagent in the presence of a copper catalyst. This would result in the formation of a new carbon-carbon bond and the creation of a secondary alcohol. The stereochemistry at the two centers would be anti to each other due to the backside attack of the nucleophile.

| Reactant | Nucleophile | Product | Stereochemical Outcome |

| (2R,3S)-2-Methyl-3-pentyloxirane | R'₂CuLi | (3S,4R)-4-hydroxy-3-methylheptane derivative | Anti-diol precursor |

| (2S,3R)-2-Methyl-3-pentyloxirane | R'MgX, Cu(I) catalyst | (3R,4S)-4-hydroxy-3-methylheptane derivative | Anti-diol precursor |

Table 1: Hypothetical Reactions for the Construction of Contiguous Stereocenters from this compound.

Precursors for Polycyclic and Stereochemically Complex Scaffolds

The functional groups introduced through the ring-opening of this compound (a hydroxyl group and a new carbon-carbon or carbon-heteroatom bond) provide handles for further chemical transformations. These transformations can include cyclization reactions to form a variety of ring systems. For instance, if the nucleophile used in the ring-opening contains a pendant reactive group, an intramolecular reaction can be triggered to form a cyclic ether, lactone, or carbocycle. The stereochemistry established in the initial ring-opening step would be directly translated into the cyclic product, allowing for the synthesis of stereochemically complex polycyclic scaffolds.

Synthesis of Substituted Alcohols and Diols

The ring-opening of epoxides is a fundamental method for the synthesis of alcohols and diols with high regio- and stereoselectivity.

Access to Linear and Branched Alcohols via Regioselective Ring Opening

The regioselectivity of the ring-opening of unsymmetrical epoxides like this compound is a key consideration. Under basic or nucleophilic conditions, the nucleophile generally attacks the less sterically hindered carbon atom. For this compound, this would be the carbon bearing the methyl group (C2). Conversely, under acidic conditions, the reaction proceeds through a more carbocation-like transition state, and the nucleophile tends to attack the more substituted carbon that can better stabilize a positive charge. However, for a 2,3-dialkyloxirane, the electronic difference between the two carbons is minimal, and thus steric factors often dominate even under acidic conditions, though mixtures of regioisomers are possible.

By carefully selecting the reaction conditions and the nucleophile, it is possible to achieve regioselective ring-opening to furnish either linear or branched alcohol derivatives. For example, attack at C2 would lead to a substituted pentanol, while attack at C3 would result in a substituted hexanol.

| Conditions | Attacking Nucleophile | Major Product |

| Basic/Nucleophilic (e.g., RONa) | Alkoxide | 3-Alkoxy-2-methyl-4-pentanol |

| Acidic (e.g., H⁺, ROH) | Alcohol | Mixture of 3-alkoxy-2-methyl-4-pentanol and 4-alkoxy-3-methyl-3-pentanol |

Table 2: Predicted Regioselective Ring-Opening Products of this compound.

Formation of 1,2-Diols (Vicinal Glycols)

The hydrolysis of epoxides is a classic method for the synthesis of 1,2-diols. This reaction can be catalyzed by either acid or base. The acid-catalyzed hydrolysis of this compound would proceed via backside attack of water on the protonated epoxide, resulting in an anti-dihydroxylation product. This means that if one starts with a specific stereoisomer of the epoxide, the resulting diol will have a predictable relative stereochemistry. For example, the hydrolysis of a trans-epoxide will yield a syn-diol, while the hydrolysis of a cis-epoxide will give an anti-diol. This controlled synthesis of vicinal diols is crucial in the synthesis of many natural products and pharmaceuticals.

Synthesis of Diverse Heterocyclic and Acyclic Compounds

Beyond alcohols and diols, the reactivity of this compound can be harnessed to produce a wide array of other molecular structures. The ring-opening with nitrogen, sulfur, or other heteroatom nucleophiles can lead to the formation of amino alcohols, thioalcohols, and other functionalized acyclic compounds. These products can then serve as precursors for the synthesis of various heterocyclic compounds, such as oxazolidinones, tetrahydrofurans, and pyrrolidines, through subsequent intramolecular cyclization reactions. The ability to control the stereochemistry in the initial epoxide ring-opening step is again a powerful tool for the stereoselective synthesis of these complex heterocyclic systems.

Unable to Generate Article Due to Lack of Specific Research Data

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the chemical compound “this compound” to generate the requested article. The user's instructions required a detailed and scientifically accurate article focusing solely on the applications of this compound within a very specific outline of complex organic synthesis reactions.

Extensive and targeted searches were conducted to find information on the role of this compound in the following areas:

Formation of β-Lactones and Aldol-Type Products from Epoxides

Preparation of Oxazolines from Epoxide Derivatives

Transformation into Dihydrofurans via Ring Expansion

Carbonylative Deoxygenation with Stereochemical Inversion

Formation of Vinyl Oxiranes and Subsequent Rearrangements

To maintain the core principles of accuracy and avoid generating unsubstantiated or hallucinatory content, the article cannot be produced as requested. Writing the article would require specific research findings, reaction conditions, yields, and stereochemical outcomes for this compound in each of the outlined synthetic applications. This information does not appear to be available in the public scientific domain accessible for this research.

Therefore, in adherence with the instructions to provide accurate and factual content, we cannot fulfill the request to generate the specified article.

Q & A

What are the established synthetic routes for 2-Methyl-3-pentyloxirane, and what factors influence reaction yields?

Level : Basic

Methodological Answer :

The synthesis of this compound typically involves epoxidation of the corresponding alkene precursor (e.g., 3-pentyl-2-methylpropene) using peracids like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with catalytic acids. Reaction yields are influenced by:

- Steric effects : Bulky substituents near the double bond can hinder epoxidation efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic epoxidation kinetics.

- Temperature control : Excess heat may promote ring-opening side reactions.

For reproducibility, ensure strict stoichiometric ratios and characterize intermediates via thin-layer chromatography (TLC) .

Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Level : Basic

Methodological Answer :

Key techniques include:

- NMR spectroscopy :

- ¹H NMR : Identify oxirane protons (δ 3.0–4.0 ppm) and confirm stereochemistry via coupling constants (e.g., trans-epoxide protons exhibit J ≈ 4–5 Hz).

- ¹³C NMR : Oxirane carbons appear at δ 45–60 ppm.

- IR spectroscopy : Epoxide ring C-O stretching (1250–950 cm⁻¹).

- GC-MS : Validate purity and molecular ion peak ([M]⁺) at m/z corresponding to C₉H₁₆O (140.23 g/mol).

Always compare spectra with literature data for analogous oxiranes and document solvent effects .

How can computational methods predict the reactivity of this compound in ring-opening reactions?

Level : Advanced

Methodological Answer :

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic ring-opening pathways : Predict regioselectivity in acid-catalyzed reactions by analyzing transition-state energies.

- Nucleophilic attack : Simulate nucleophile (e.g., amine, thiol) interactions with the oxirane ring’s LUMO.

Benchmark computational results against experimental kinetic data (e.g., Arrhenius plots) and thermochemical parameters (ΔH‡, ΔS‡) from gas-phase studies .

What strategies resolve contradictions in spectroscopic data when analyzing stereoisomers of this compound?

Level : Advanced

Methodological Answer :

Contradictions often arise in stereochemical assignments. Mitigate these by:

- Variable Temperature (VT) NMR : Resolve overlapping peaks by altering sample temperature.

- Chiral derivatization : Use enantiopure reagents (e.g., Mosher’s acid) to convert diastereomers for easier separation and analysis.

- X-ray crystallography : Definitive structural confirmation via single-crystal diffraction.

Cross-validate findings with independent techniques (e.g., optical rotation vs. chiral HPLC) and document all procedural details to ensure reproducibility .

Based on current research gaps, what are potential applications of this compound in asymmetric synthesis?

Level : Future Directions

Methodological Answer :

Emerging applications include:

- Chiral building blocks : Use in enantioselective synthesis of pharmaceuticals via kinetic resolution (e.g., Sharpless epoxidation analogs).

- Polymer chemistry : Investigate ring-opening polymerization (ROP) to create stereoregular polyethers.

To address gaps, design experiments comparing its reactivity with substituted oxiranes (e.g., styrene oxide) and explore catalytic asymmetric epoxidation conditions. Prioritize mechanistic studies to map steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.